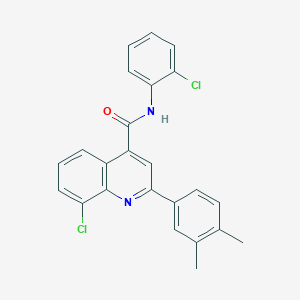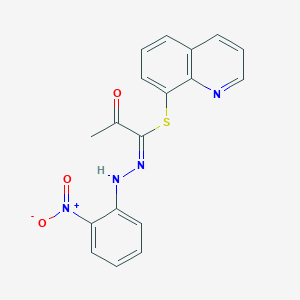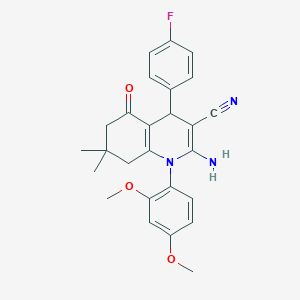![molecular formula C14H10BrClF3N3O3 B11515527 2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B11515527.png)
2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the 2-chloro-5-(trifluoromethyl)aniline intermediate. This intermediate can be synthesized through the chlorination of 2-amino-5-(trifluoromethyl)benzene .
Next, the 4-bromo-1-methyl-1H-pyrazole-3-carboxylate moiety is prepared through a cyclization reaction involving appropriate precursors under controlled conditions . The final step involves coupling these two intermediates using suitable reagents and conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The pyrazole ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)aniline: Shares the trifluoromethyl and chloro substituents but lacks the pyrazole moiety.
4-bromo-1-methyl-1H-pyrazole-3-carboxylate: Contains the pyrazole ring but lacks the aromatic amine component.
Uniqueness
The uniqueness of 2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.
Properties
Molecular Formula |
C14H10BrClF3N3O3 |
|---|---|
Molecular Weight |
440.60 g/mol |
IUPAC Name |
[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 4-bromo-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H10BrClF3N3O3/c1-22-5-8(15)12(21-22)13(24)25-6-11(23)20-10-4-7(14(17,18)19)2-3-9(10)16/h2-5H,6H2,1H3,(H,20,23) |
InChI Key |
ILKBJUYYSVCFKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B11515452.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11515458.png)

![N'-[(2Z)-5-(bromomethyl)-1,3-thiazolidin-2-ylidene]-3-methoxybenzohydrazide](/img/structure/B11515476.png)
![3-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11515482.png)

![4-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11515494.png)
![(4E)-2-(3-fluorophenyl)-4-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11515506.png)
![2-[(4-Amino-furazan-3-carboximidoyl)-aminooxy]-acetamide](/img/structure/B11515512.png)
![4-(6-Amino-5-cyano-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazol-4-yl)-benzoic acid methyl ester](/img/structure/B11515514.png)

![3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11515516.png)
![4-(1-Benzyl-1H-tetrazol-5-ylsulfanylmethyl)-6-morpholin-4-yl-[1,3,5]triazin-2-ylamine](/img/structure/B11515519.png)
![N-Methyl-N'-{2-[4-(naphthalene-2-sulfonyl)-piperazin-1-yl]-ethyl}-oxalamide](/img/structure/B11515520.png)
